molecular formula C12H16ClNO3 B6965208 3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate

3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate

Cat. No.: B6965208
M. Wt: 257.71 g/mol
InChI Key: VDRAXYSBBYLORQ-UHFFFAOYSA-N
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Description

3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxypropyl group attached to an acetate moiety, which is further connected to a chlorinated methylpyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate typically involves the esterification of 2-(2-chloro-6-methylpyridin-3-yl)acetic acid with 3-methoxypropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorinated pyridine ring can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 3-methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetaldehyde or 3-methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetic acid.

    Reduction: Formation of 3-methoxypropyl 2-(6-methylpyridin-3-yl)acetate.

    Substitution: Formation of 3-methoxypropyl 2-(2-amino-6-methylpyridin-3-yl)acetate or 3-methoxypropyl 2-(2-thio-6-methylpyridin-3-yl)acetate.

Scientific Research Applications

3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine
  • 2-Chloro-3-methoxypyridine
  • 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid

Uniqueness

3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-9-4-5-10(12(13)14-9)8-11(15)17-7-3-6-16-2/h4-5H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRAXYSBBYLORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CC(=O)OCCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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